molecular formula C6H3BrINO2 B13440276 4-Bromo-6-iodopyridine-2-carboxylic acid

4-Bromo-6-iodopyridine-2-carboxylic acid

Cat. No.: B13440276
M. Wt: 327.90 g/mol
InChI Key: KETXGMUNMCZYQP-UHFFFAOYSA-N
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Description

4-Bromo-6-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine and iodine substituents at the 4th and 6th positions, respectively, and a carboxylic acid group at the 2nd position on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-iodopyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and iodination of pyridine-2-carboxylic acid. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve selective halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-Bromo-6-iodopyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the development of biologically active compounds and probes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-6-iodopyridine-2-carboxylic acid is largely dependent on its chemical reactivity and the specific context in which it is used. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the iodine substituent.

    2-Bromopyridine-4-carboxylic acid: Bromine at a different position on the pyridine ring.

    4-Bromopyridine-2-carboxylic acid: Lacks the iodine substituent.

Uniqueness

4-Bromo-6-iodopyridine-2-carboxylic acid is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C6H3BrINO2

Molecular Weight

327.90 g/mol

IUPAC Name

4-bromo-6-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C6H3BrINO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)

InChI Key

KETXGMUNMCZYQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)I)Br

Origin of Product

United States

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